(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H,3,10H2 |
InChI Key |
MOIGQCDHYUXXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[2,3-c]pyridine Core
- The pyrrolo[2,3-c]pyridine scaffold is typically constructed via cyclization reactions starting from substituted pyridine derivatives or azaindole precursors. For example, 5-bromo-7-azaindole derivatives are commonly used as starting materials for related compounds, synthesized through oxidation and bromination steps.
Bromination at the 5-Position
Selective bromination is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. The reaction time varies from 10 minutes to several hours depending on the reagent and conditions.
For example, bromination of pyrrolo[2,3-b]pyridine derivatives with bromine in chloroform at 0 °C to room temperature for 10–60 minutes yields the 5-bromo-substituted intermediate.
Introduction of the Methanamine Group
The methanamine group at the 2-position is introduced typically via nucleophilic substitution or reductive amination strategies.
One approach involves the reduction of a nitrile or imine intermediate to the corresponding amine using reducing agents such as tin powder in acidic ethanol or catalytic hydrogenation.
Another method includes the reaction of a halogenated intermediate with ammonia or amine nucleophiles under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF).
For instance, 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be reduced with tin powder and hydrochloric acid in ethanol at 40 °C for 2 hours, followed by treatment with copper(II) bromide to yield the 5-bromo-7-azaindole intermediate, which can be further functionalized to introduce the methanamine group.
Purification and Characterization
The crude product is purified by recrystallization from solvent mixtures such as chloroform/hexane or by column chromatography using silica gel with methanol/dichloromethane eluents.
Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic aromatic proton signals and methylene protons attached to the amine group. High-resolution mass spectrometry (HRMS) and melting point determination are also standard characterization techniques.
The use of tin powder and hydrochloric acid in ethanol provides an efficient reduction method for converting pyrrolopyridinone intermediates to the corresponding amines with good yields (~77.6%).
Bromination with NBS in the presence of a base such as triethylamine in dichloromethane at room temperature offers mild conditions and good selectivity for the 5-position bromination.
The methanamine group introduction benefits from polar solvents and controlled temperature to maximize yield and minimize side reactions. Optimized conditions can achieve yields up to 98%.
Catalytic systems such as palladium complexes are employed in related Suzuki coupling reactions for arylation of azaindole derivatives, which may be adapted for functionalization steps in the synthesis of related compounds.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors
One of the most significant applications of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival pathways, making them important targets in cancer therapy. Studies have shown that this compound can effectively modulate signaling pathways associated with cancer cell growth and differentiation, suggesting its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. For instance, research published in reputable journals has demonstrated its efficacy in inhibiting FGFRs in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Additionally, exploratory studies have investigated its use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders due to its ability to modulate specific signaling pathways.
Mechanism of Action
The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This results in the induction of apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Position: The pyrrolo[2,3-c]pyridine core in the target compound differs from the pyrrolo[2,3-b]pyridine isomers (e.g., ).
Halogen Substitution :
- Bromine at C5 (target compound) vs. chlorine in analogs (e.g., ) affects molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and lipophilicity. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding.
Amine Functionalization :
Biological Activity
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is a heterocyclic compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H8BrN3 and a molecular weight of approximately 226.07 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly fibroblast growth factor receptors (FGFRs) .
Structural Characteristics
The compound features a pyrrolo[2,3-c]pyridine core structure, characterized by:
- A bromine atom at the 5-position.
- A methanamine group at the 2-position.
These structural elements enhance its reactivity and biological activity, making it a candidate for further pharmacological exploration .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine effectively inhibits FGFRs, which are crucial in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer treatment, particularly for malignancies where FGFR signaling is dysregulated .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
-
In Vitro Studies :
- Inhibitory effects on FGFRs were confirmed through in vitro assays demonstrating significant reductions in cell proliferation in cancer cell lines.
- The compound exhibited IC50 values indicating potent activity against specific cancer types, although precise values may vary depending on the experimental setup .
-
Structure-Activity Relationship (SAR) Analysis :
- SAR studies have identified key modifications that enhance biological activity. For example, variations in the substituents on the pyridine ring can significantly impact the binding affinity to FGFRs and other molecular targets .
- Compounds with electron-donating groups showed increased inhibitory activity, suggesting that the electronic properties of substituents are critical for enhancing biological efficacy .
Comparative Analysis with Related Compounds
A comparison of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar pyrrolo structure but different substitution | Lacks hydroxymethyl group |
| 5-Bromo-7-azaindole | Contains nitrogen heterocycles similar to pyrrolos | Different core structure |
| 1H-pyrrolo[2,3-c]pyridine derivatives | Variants of the pyrrolo framework | May lack bromination or methanamine functionality |
The unique brominated structure of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine allows for further functionalization to enhance its biological activity or modify physicochemical properties .
Potential Applications
Due to its biological activity and structural characteristics, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine holds promise for:
- Cancer Therapeutics : Targeting FGFRs in tumors.
- Drug Development : Serving as a scaffold for synthesizing new bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
